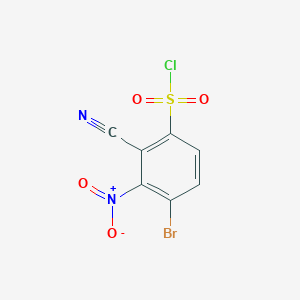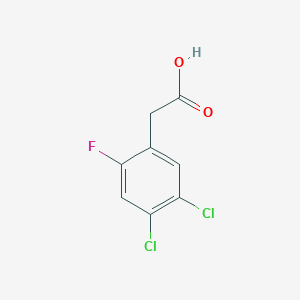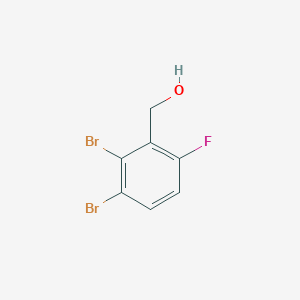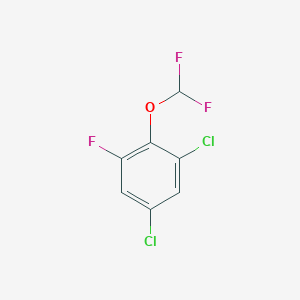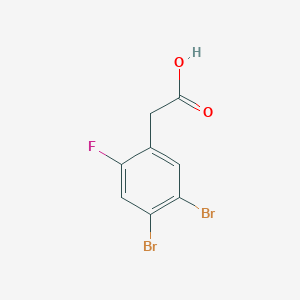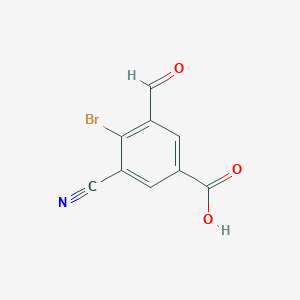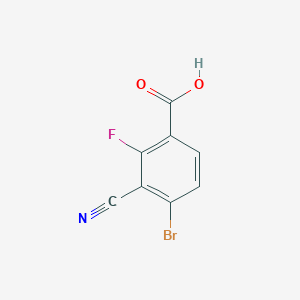
1,5-Dibromo-2-fluoro-3-(trifluoromethoxy)benzene
Vue d'ensemble
Description
1,5-Dibromo-2-fluoro-3-(trifluoromethoxy)benzene , also known by various synonyms such as 3,5-dibromo-trifluoromethoxybenzene and 1,3-dibromo-5-trifluoromethoxy benzene , is a chemical compound with the molecular formula C7H3Br2F3O . It belongs to the class of bromobenzenes and is characterized by its unique halogen and trifluoromethoxy substituents .
Synthesis Analysis
The synthesis of 1,5-Dibromo-2-fluoro-3-(trifluoromethoxy)benzene involves specific chemical reactions. One common method is the hydrogenolysis of 4-chloro-1-(trifluoromethoxy)benzene . Further details on the synthetic pathways and conditions can be found in relevant literature .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Organometallic Intermediates and Halogen Scrambling
1,5-Dibromo-2-fluoro-3-(trifluoromethoxy)benzene and similar compounds exhibit notable behavior in organometallic chemistry. For instance, when treated with amide-type bases, tri-, tetra-, and pentahaloarenes, which include this compound, can undergo ortho-lithiation. This process is accompanied by halogen migration, particularly when the substrate contains multiple contiguous halogen atoms, like bromine or iodine. This reaction leads to the formation of various organometallic intermediates, driven by a decrease in basicity (Mongin, Marzi, & Schlosser, 2001).
Aryne Route to Naphthalenes
In the synthesis of organofluorine compounds, the intermediates generated from the reaction of similar compounds with lithium diisopropylamide can be trapped and used in further reactions. For example, these intermediates can be used to generate 1,2-dehydro-(trifluoromethoxy)benzene arynes, which are then involved in [4+2] cycloadducts with furan. These adducts can be further processed into various naphthalene derivatives, demonstrating the versatility of these compounds in synthetic chemistry (Schlosser & Castagnetti, 2001).
Hyperbranched Poly(arylene ether)s Synthesis
In polymer science, similar compounds have been used as precursors in the synthesis of hyperbranched poly(arylene ether)s. For instance, a trifluoromethyl-activated trifluoro monomer, prepared using compounds like 1,5-Dibromo-2-fluoro-3-(trifluoromethoxy)benzene, leads to high molecular weight hyperbranched poly(arylene ether)s with excellent thermal stability and higher glass transition temperatures compared to their linear analogs (Banerjee, Komber, Häussler, & Voit, 2009).
Safety And Hazards
Propriétés
IUPAC Name |
1,5-dibromo-2-fluoro-3-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2F4O/c8-3-1-4(9)6(10)5(2-3)14-7(11,12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLJKUIYPRYCGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)(F)F)F)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301224658 | |
| Record name | Benzene, 1,5-dibromo-2-fluoro-3-(trifluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301224658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dibromo-2-fluoro-3-(trifluoromethoxy)benzene | |
CAS RN |
1803779-16-9 | |
| Record name | Benzene, 1,5-dibromo-2-fluoro-3-(trifluoromethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803779-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,5-dibromo-2-fluoro-3-(trifluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301224658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






